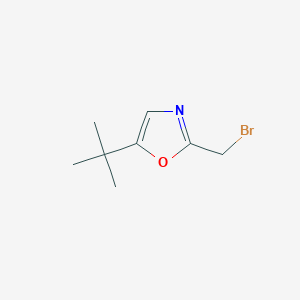
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine, also known as 4-TODA, is a heterocyclic compound containing a thiophene, oxadiazole, and amine functional groups. It is a versatile compound that can be used in a variety of applications in the field of organic chemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and dyes, and has been studied for its potential applications in medicinal chemistry and drug discovery. 4-TODA has also been studied for its potential use in biochemistry and physiology, as well as its potential as a lab reagent.
科学的研究の応用
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has been studied for a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and dyes. It has also been studied for its potential applications in medicinal chemistry and drug discovery. 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has been used as a starting material for the synthesis of a variety of heterocycles, such as pyridines, quinolines, and thiophenes. It has also been used as a catalyst in the synthesis of a variety of compounds, including nitro compounds and nitrile oxides.
作用機序
The mechanism of action of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the thiophene and oxadiazole moieties, which then undergoes a series of chemical reactions. It is also believed that 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine may act as an inhibitor of certain enzymes, such as cytochrome P450, and may also act as an antioxidant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine are not yet fully understood. However, it has been shown to have some effects on the activity of certain enzymes, such as cytochrome P450. It has also been shown to have some antioxidant activity. In addition, 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has been shown to have some effects on the activity of certain hormones, such as cortisol, and has been shown to have some anti-inflammatory effects.
実験室実験の利点と制限
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has several advantages and limitations for use in lab experiments. One advantage is that it is a versatile compound that can be used in a variety of applications in the field of organic chemistry. It is also relatively easy to synthesize in high yields. However, it is also important to note that 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine is a potentially hazardous compound, and should be handled with caution in the laboratory.
将来の方向性
There are a variety of potential future directions for the research and development of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine. One potential direction is to further explore its potential applications in medicinal chemistry and drug discovery. Another potential direction is to further study its biochemical and physiological effects, as well as its potential as a lab reagent. Additionally, further research could be conducted to explore its potential as an antioxidant and its potential effects on hormones. Finally, further research could be conducted to explore its potential as a catalyst in the synthesis of a variety of compounds.
合成法
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine can be synthesized in several different ways. The most common method involves the oxidation of 4-thiophenol with hydrogen peroxide in an acidic medium, followed by the reaction of the resulting 4-thiophenolate with 1,2,5-oxadiazole in an aqueous solution. This method has been used to synthesize 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine in both high and low yields. Other methods for the synthesis of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine include the reaction of 4-thiophenol with an aryl amine in the presence of an oxidizing agent, as well as the reaction of 4-thiophenol with a nitrile in the presence of a base.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine can be achieved through a two-step reaction process. The first step involves the synthesis of 3-(thiophen-3-yl)-1,2,5-oxadiazole, which is then converted to the final product in the second step.", "Starting Materials": [ "Thiophene-3-carboxylic acid", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium hydroxide", "Ethanol", "Ammonium hydroxide", "Acetic acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "4-Amino-3-nitrotoluene" ], "Reaction": [ "Step 1: Synthesis of 3-(thiophen-3-yl)-1,2,5-oxadiazole", "1. Thiophene-3-carboxylic acid is reacted with hydrazine hydrate in ethanol to form thiophene-3-carbohydrazide.", "2. Phosphorus oxychloride is added to the reaction mixture and heated to form 3-(thiophen-3-yl)-1,2,5-oxadiazole.", "Step 2: Conversion of 3-(thiophen-3-yl)-1,2,5-oxadiazole to 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine", "1. 3-(thiophen-3-yl)-1,2,5-oxadiazole is reacted with sodium hydroxide and ammonium hydroxide to form the corresponding amide.", "2. The amide is then reduced with sodium borohydride to form the corresponding amine.", "3. The amine is diazotized with sodium nitrite and sulfuric acid to form the diazonium salt.", "4. The diazonium salt is then reacted with 4-amino-3-nitrotoluene in the presence of sodium bicarbonate and acetic acid to form the final product, 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine." ] } | |
CAS番号 |
2763759-56-2 |
製品名 |
4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine |
分子式 |
C6H5N3OS |
分子量 |
167.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



